molecular formula C23H23ClN6 B2623609 N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946218-65-1

N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2623609
CAS No.: 946218-65-1
M. Wt: 418.93
InChI Key: VRSPIZSMWFSHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • 1-Phenyl group: Provides steric bulk and aromatic interactions.
  • 4-Amino group with 3-chlorophenyl: The chloro substituent modulates electronic properties and lipophilicity.

Pyrazolo[3,4-d]pyrimidines are kinase inhibitor scaffolds with applications in antibacterial, anticancer, and anti-inflammatory therapies.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-7-6-12-29(15-16)23-27-21(26-18-9-5-8-17(24)13-18)20-14-25-30(22(20)28-23)19-10-3-2-4-11-19/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSPIZSMWFSHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 3-methylpiperidin-1-yl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs are compared below based on substituents, synthesis, and biological data (where available).

Structural and Functional Comparison

Compound Name 1-Substituent 4-Substituent 6-Substituent Molecular Weight Key Properties/Activities Reference
Target Compound Phenyl N-(3-chlorophenyl) 3-Methylpiperidin-1-yl ~448.9* Not reported
N-(4-Chlorophenyl)-6-(methylsulfonyl)-... (Compound 11) 2-Phenylvinyl N-(4-chlorophenyl) Methylsulfonyl 425.88 Antibacterial (S. aureus MIC: 8 µg/mL)
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-... 4-Chlorophenyl N-(3-chloro-4-methylphenyl) Unsubstituted? 370.24 No activity data
1-(3-Chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-... 3-Chlorophenyl N-(morpholinylpropyl) Unsubstituted? ~413.9* Enhanced solubility due to morpholine
N-Benzyl-1-(4-chlorophenyl)-... 4-Chlorophenyl N-Benzyl Unsubstituted? ~361.8* No activity data; used in kinase studies
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)-... Oxan-4-yl N-(3-chlorophenoxymethyl) Unsubstituted? ~401.8* Moderate similarity (0.72) to target

*Calculated based on molecular formulas.

Physicochemical Properties

Property Target Compound Compound 11 Compound
Calculated LogP ~3.8 ~2.5 ~2.1
Water Solubility Low (piperidine) Very low (sulfonyl) Moderate (morpholine)
Melting Point Not reported 225–227°C Not reported

Key Findings and Implications

  • Position 6 Substituents : 3-Methylpiperidin-1-yl (target) may offer improved pharmacokinetics over sulfonyl () or unsubstituted analogs.
  • Antibacterial Potential: Structural similarity to Compound 11 suggests possible activity against Gram-positive pathogens .
  • Synthetic Challenges : Introducing bulky groups (e.g., piperidine) requires optimized coupling conditions to avoid low yields (cf. ’s 30% yield for butoxy derivative) .

Biological Activity

N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 3-methylpiperidin-1-yl groups through substitution reactions. Key reagents include halogenating agents and various amines, with reaction conditions optimized for yield and purity in industrial applications.

This compound primarily functions as a selective inhibitor of c-jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain. Inhibition of JNK3 has been associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Studies indicate that it exhibits minimal cytotoxicity while effectively inhibiting mitochondrial membrane potential dissipation and reactive oxygen species (ROS) generation in cellular models .

Biological Activity and Research Findings

The biological activity of this compound has been evaluated through various assays. Notably:

  • Kinase Selectivity : In profiling against a panel of 464 kinases, this compound demonstrated high selectivity for JNK3 with over 80% inhibition at 10 µM concentration while sparing other kinases like JNK1 and p38α. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Pharmacokinetic Properties : The compound showed favorable drug metabolism and pharmacokinetic (DMPK) properties, including good solubility and brain penetration, which are essential for central nervous system (CNS) therapies .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Disease Models : In vitro studies using models of neurodegeneration demonstrated that treatment with this compound significantly reduced cell death and oxidative stress markers compared to untreated controls.
  • Cancer Research : Preliminary investigations into its anticancer properties suggest that this compound could induce apoptosis in certain cancer cell lines, although further studies are required to elucidate its mechanisms in tumor biology .

Comparative Analysis

The unique structure of this compound differentiates it from other pyrazolo[3,4-d]pyrimidine derivatives. Its specific substitution pattern contributes to its distinct biological profile and enhances its potential as a therapeutic agent compared to structurally similar compounds.

Property N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine Similar Compounds
Kinase Target JNK3JNK1, p38α
Selectivity High (over 80% inhibition at 10 µM)Variable
Cytotoxicity MinimalVaries
Solubility GoodVaries

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves:

Core formation : Condensation of substituted pyrazole and pyrimidine precursors under reflux conditions (e.g., DMF at 100–120°C) to form the pyrazolo[3,4-d]pyrimidine core .

Substituent introduction : Sequential nucleophilic substitution at the 4- and 6-positions using 3-chloroaniline and 3-methylpiperidine, respectively. Reaction conditions (e.g., Pd-catalyzed coupling for aryl groups or SNAr for amine substituents) must be optimized to avoid byproducts .

Purification : Chromatography (e.g., silica gel or reverse-phase HPLC) and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups, piperidine methyl at δ 1.2–1.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds in pyrimidine cores) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (calculated for C23H22ClN7C_{23}H_{22}ClN_7: 455.17 g/mol) .

Q. What are the primary biological targets of this compound in preclinical studies?

  • Methodological Answer :

  • Kinase assays : Screen against kinase panels (e.g., JAK/STAT or EGFR families) due to pyrazolo-pyrimidine scaffolds' affinity for ATP-binding pockets .
  • Receptor binding studies : Use radioligand displacement assays (e.g., 3H^3H-labeled analogs) to assess interactions with GPCRs or neurotransmitter receptors linked to the piperidine moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) during coupling steps to reduce side reactions .
  • Catalyst selection : Test Pd0^0/XPhos systems for Suzuki-Miyaura couplings to enhance aryl-substitution efficiency (yields >85%) .
  • Process monitoring : Use in-situ FTIR or HPLC tracking to identify intermediates and adjust reaction times dynamically .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-target profiling : Employ proteome-wide affinity pulldown assays (e.g., thermal shift or CETSA) to identify non-canonical targets .
  • Metabolite analysis : Use LC-MS to confirm compound stability in biological matrices (e.g., liver microsomes) .

Q. What computational strategies are effective for predicting this compound’s binding modes?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite with homology models of target proteins (e.g., mGlu4 receptor) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess piperidine flexibility and ligand-protein hydrogen-bond networks .
  • QSAR modeling : Corate substituent electronic parameters (Hammett σ) with activity data to guide analog design .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO final) to maintain solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetylated prodrugs for enhanced aqueous solubility, followed by enzymatic cleavage in assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.